molecular formula C9H9ClO B100829 1-(2-Chloroethenyl)-4-methoxybenzene CAS No. 18684-79-2

1-(2-Chloroethenyl)-4-methoxybenzene

Cat. No.: B100829
CAS No.: 18684-79-2
M. Wt: 168.62 g/mol
InChI Key: XURGFZNIMRDEBA-SREVYHEPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethenyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with acetylene in the presence of a palladium catalyst. The reaction typically occurs under reflux conditions in a solvent such as toluene or acetonitrile, with triethylamine as a base .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of 4-methoxybenzyl alcohol followed by dehydrochlorination. This process is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, water, room temperature.

    Reduction: Lithium aluminum hydride, ether, room temperature.

Major Products Formed:

    Substitution: 4-methoxyphenylethanol, 4-methoxyphenylethylamine.

    Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.

    Reduction: 4-methoxyethylbenzene.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethenyl)-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or disruption of cellular processes . The specific pathways involved depend on the nature of the target molecule and the cellular context.

Comparison with Similar Compounds

    1-(2-Chloroethenyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Chloroethenyl)-4-nitrobenzene: Contains a nitro group instead of a methoxy group.

    1-(2-Chloroethenyl)-4-aminobenzene: Contains an amino group instead of a methoxy group.

Uniqueness: 1-(2-Chloroethenyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This affects its reactivity and interaction with other molecules, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

18684-79-2

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

1-[(Z)-2-chloroethenyl]-4-methoxybenzene

InChI

InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6-

InChI Key

XURGFZNIMRDEBA-SREVYHEPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\Cl

SMILES

COC1=CC=C(C=C1)C=CCl

Canonical SMILES

COC1=CC=C(C=C1)C=CCl

Synonyms

1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE

Origin of Product

United States

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